(E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-22(21,13-10-15-6-2-1-3-7-15)19-12-9-16(14-19)17-8-4-5-11-18-17/h1-8,10-11,13,16H,9,12,14H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJCGSVOBVLMMN-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C2=CC=CC=N2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. It comprises a pyridine ring and a pyrrolidine ring, with a styrylsulfonyl group that enhances its chemical properties. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 334.40 g/mol. The presence of both the pyridine and pyrrolidine rings allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.
Preliminary studies suggest that compounds with structural similarities to this compound can interact with proteins involved in cell cycle regulation. This interaction may influence cellular proliferation and apoptosis pathways, indicating potential applications in cancer therapy.
Key Biological Targets
Research indicates that this compound may target several key proteins and enzymes:
- Cyclins : Involved in cell cycle regulation.
- CDKs (Cyclin-dependent kinases) : Critical for cell cycle progression.
- Apoptotic proteins : Such as caspase-3 and Bcl-2, which are essential in the regulation of apoptosis.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance, research on pyridine derivatives has shown significant activity against HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines. The following table summarizes findings from relevant studies:
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | 15 | Induces apoptosis via caspase activation |
| Similar Pyridine Derivative | HT-29 | 20 | Cell cycle arrest at G1 phase |
| Similar Pyridine Derivative | MCF-7 | 25 | Inhibition of Bcl-2 expression |
Case Study 1: Antitumor Activity
A study evaluated the antitumor efficacy of various pyridine derivatives, including this compound. The results indicated that this compound exhibited higher antitumor activity compared to standard chemotherapeutic agents like doxorubicin. Notably, the mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Case Study 2: Interaction with CDK Inhibitors
Another investigation focused on the interaction between this compound and cyclin-dependent kinase inhibitors. The compound demonstrated a significant binding affinity to CDK2, suggesting its potential role as an effective inhibitor in cancer treatment.
Scientific Research Applications
(E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine is a complex organic compound that features both a pyridine and a pyrrolidine ring. It has a styrylsulfonyl group attached to the pyrrolidine, giving it unique chemical properties. The molecular formula for this compound is C17H18N2O2S, and its molecular weight is approximately 334.40 g/mol.
Potential Applications
This compound has potential applications in medicinal chemistry and pharmacology due to its potential interactions with biological systems. Preliminary studies suggest that compounds with similar structures can bind to proteins involved in cell cycle regulation, thereby influencing cellular proliferation and apoptosis pathways. Further research is needed to elucidate the specific interactions and binding affinities of this compound with target proteins. These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives with tailored properties.
Structural Analogues
Several compounds share structural characteristics with this compound:
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| 3-(1-Methyl-2-pyrrolidinyl)pyridine | Contains a pyrrolidine and pyridine ring | Known for its stimulant effects (nicotine) |
| 2-Methylpyridine | Simple methyl-substituted pyridine | Used as a solvent and reagent |
| 4-Styrylpyridine | Styryl group attached to pyridine | Exhibits interesting electronic properties |
| 4-Styrylsulfonamide | Sulfonamide group attached to styryl | Potential antitumor activity similar to sulfonamides |
Comparison with Similar Compounds
(E)-3-((Styrylsulfonyl)methyl)pyridine Derivatives
Structural Differences :
Pharmacokinetics :
Triprolidine and Styryl-Pyrrolidine Derivatives
Structural Similarities :
Functional Differences :
- Triprolidine is an antihistamine, highlighting how minor structural changes (e.g., sulfonyl addition) redirect biological activity from histamine receptor antagonism to anticancer mechanisms .
Streptopyridines and Natural Analogs
Streptopyridine E :
- A natural alkaloid with a (E)-2-(pent-3-enyl)pyridine structure. Unlike synthetic styrylsulfonyl derivatives, it lacks sulfonyl and pyrrolidine groups, resulting in weaker anticancer activity (IC₅₀ > 100 μM in most assays) .
Structure-Activity Relationships (SAR)
Efficacy in Cancer Models
Toxicity Profiles
- Styrylsulfonyl-methylpyridines showed minimal hematological toxicity in preclinical studies, unlike ON01910.Na , which caused neutropenia . The pyrrolidine variant is expected to maintain this safety profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-2-(1-(styrylsulfonyl)pyrrolidin-3-yl)pyridine, and how can isomer purity be ensured?
- Methodological Answer : The compound can be synthesized via Wittig reactions using 2-(pyrrolidino)ethyl triphenylphosphonium bromide and styrylsulfonyl precursors. To ensure E-isomer dominance, reaction conditions (e.g., solvent polarity, base strength) must be optimized. For example, aprotic solvents like dichloromethane and strong bases (e.g., NaH) favor trans (E) isomer formation. Post-synthesis, chromatographic techniques (e.g., HPLC with chiral columns) or recrystallization in ethanol/water mixtures can isolate the E-isomer .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Key characterization steps include:
- NMR spectroscopy : Confirm stereochemistry (e.g., coupling constants for E/Z isomer distinction) and sulfonyl/pyrrolidine substituent positions.
- Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
- Melting point analysis : Compare experimental values (e.g., 145–148°C) to literature data for purity assessment.
- Solubility profiling : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) to guide biological assay design .
Q. What are the primary biological targets or assays relevant to this compound?
- Methodological Answer : Anticancer activity is a key focus. Standard assays include:
- Cell viability assays : MTT or ATP-based luminescence in cancer cell lines (e.g., HepG2, MCF-7).
- Kinase inhibition profiling : Screen against JAK2 or TrkA kinases using fluorescence polarization assays.
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify cell death pathways .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodological Answer :
- Core modifications : Replace the styrylsulfonyl group with alkylsulfonyl or aryl-sulfonamide analogs to assess hydrophobicity effects.
- Pyrrolidine substitution : Introduce methyl or fluorine at the 3-position to evaluate steric/electronic impacts on target binding.
- Pyridine ring functionalization : Add nitro or methoxy groups to modulate electron density. Use molecular docking (e.g., AutoDock Vina) to correlate SAR with predicted binding affinities to JAK2 or TrkA .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions or cell line variability. Mitigation strategies:
- Standardized protocols : Use identical cell passage numbers, serum concentrations, and incubation times.
- Orthogonal assays : Confirm antiproliferative activity with clonogenic assays alongside MTT.
- Metabolic stability testing : Evaluate compound degradation in culture media (LC-MS/MS) to rule out false negatives .
Q. What mechanistic studies are critical to elucidate the compound’s mode of action?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
- Protein interaction mapping : Co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) to identify binding partners.
- In vivo models : Xenograft studies in mice with tumor volume monitoring and immunohistochemistry for proliferation markers (Ki-67) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
